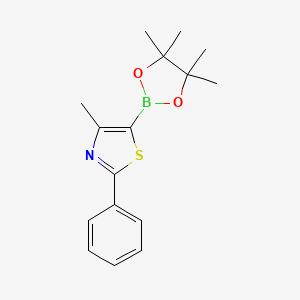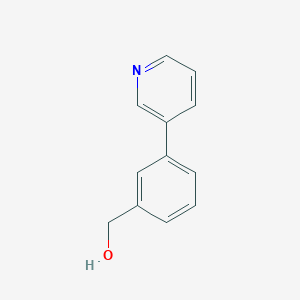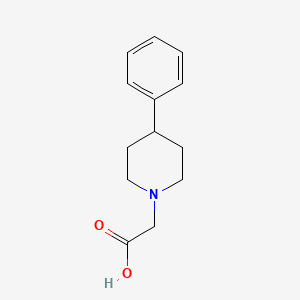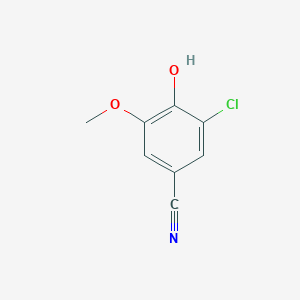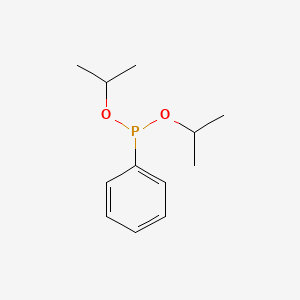
Diisopropyl Phenylphosphonite
Descripción general
Descripción
Diisopropyl Phenylphosphonite is a chemical compound with the molecular formula C12H19O2P . It is used for research purposes .
Synthesis Analysis
The synthesis of phosphonates like Diisopropyl Phenylphosphonite involves various methods. One prevalent method uses a palladium catalyst for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .Molecular Structure Analysis
The molecular weight of Diisopropyl Phenylphosphonite is 226.25 . The IUPAC Standard InChI is InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 .Chemical Reactions Analysis
Diisopropyl Phenylphosphonite can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed reaction with diaryliodonium salts at room temperature to deliver products of a P-C bond formation . It can also participate in a nickel-catalyzed electrochemical cross-coupling reaction of aryl bromides .Physical And Chemical Properties Analysis
Diisopropyl Phenylphosphonite has a molecular weight of 226.2518 . More detailed physical and chemical properties were not found in the retrieved sources.Aplicaciones Científicas De Investigación
1. Chemotherapy Research
Diisopropyl phenylphosphonite is studied in the context of chemotherapy. For example, a monosulfone derivative of diisopropyl phenylphosphonite has been investigated for potential applications in chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007).
2. Synthesis of Mercapto-phosphono Substituted Heterocycles
Research has been conducted on synthesizing mercapto-phosphono substituted heterocycles from diisopropyl phenylphosphonite derivatives. This process involves lithiated derivatives and a S→C phosphonyl group migration (Masson, Saint-Clair, & Saquet, 1994).
3. Structural and Computational Studies
Diisopropyl phenylphosphonite derivatives have been subjected to structural and computational studies, including crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).
4. Electrosynthesis of Dichloroalkylphosphonates
The electrosynthesis of various diisopropyl dichloroalkylphosphonates has been researched, exploring the use of an electrochemical activated magnesium anode to improve reaction rates and yields (Jubault, Feasson, & Collignon, 1995).
5. Synthesis and Reactivity of Methylenverbrückter Diphosphorylverbindungen
Research on the synthesis and reactivity of methylenverbrückter diphosphoryl compounds, including diisopropyl phenylphosphonite, has been carried out. This includes the synthesis of diphosphorylmethanes with different substituents on both phosphorus atoms (Gobel, Richter, & Weichmann, 1992).
6. Non-Covalent Interaction Studies
Diisopropyl phenylphosphonite derivatives have been synthesized to investigate their interaction with ATP, exploring the importance of the phosphoryl group in non-covalent interactions (Liu, Fang, Liu, & Zhao, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-di(propan-2-yloxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNCAOOMUMJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(C1=CC=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305527 | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl Phenylphosphonite | |
CAS RN |
36238-99-0 | |
| Record name | NSC171037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropyl Phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



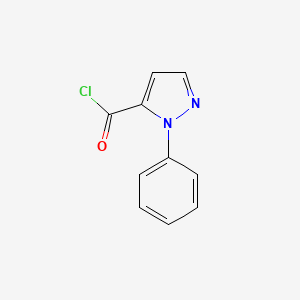






![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

